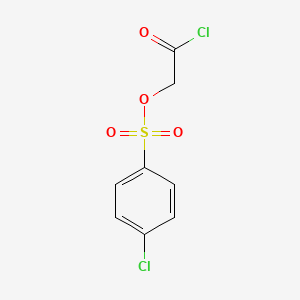
2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate is an organic compound that features both chloro and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzenesulfonic acid and chloroacetic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis typically involves sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis: The major products are 4-chlorobenzenesulfonic acid and chloroacetic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate involves its reactivity towards nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The sulfonate group can also participate in reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl Chloride: This compound is a precursor in the synthesis of 2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate and shares similar reactivity.
Ethyl Chloroformate: Another precursor, it is used in the synthesis of various esters and carbamates.
4-Chlorobenzenesulfonic Acid: A hydrolysis product of this compound, it is used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both chloro and sulfonate groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
51523-91-2 |
|---|---|
Molecular Formula |
C8H6Cl2O4S |
Molecular Weight |
269.10 g/mol |
IUPAC Name |
(2-chloro-2-oxoethyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C8H6Cl2O4S/c9-6-1-3-7(4-2-6)15(12,13)14-5-8(10)11/h1-4H,5H2 |
InChI Key |
FUXGVNDEDNDTLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OCC(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















